
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic organic compound featuring an imidazolone ring with an aminomethyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of glyoxal with ethylenediamine, followed by the introduction of a formaldehyde source to form the aminomethyl group. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
化学反应分析
Types of Reactions
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolone derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazolone ring, potentially leading to the formation of more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may use reagents like alkyl halides or acyl chlorides, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups to the aminomethyl moiety.
科学研究应用
Chemistry
In chemistry, 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse molecular architectures, which are valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine
Medicinally, this compound derivatives are explored for their pharmacological properties. These compounds may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In industry, this compound is utilized in the production of polymers and resins. Its incorporation into polymeric materials can enhance their mechanical and thermal properties, making them suitable for advanced applications.
作用机制
The mechanism by which 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity and thereby modulating biochemical pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of an imidazolone ring.
4-(aminomethyl)benzoic acid: Contains a benzene ring and a carboxylic acid group, differing significantly in chemical properties.
4-(aminomethyl)imidazole: Lacks the carbonyl group present in the imidazolone ring, affecting its reactivity and applications.
Uniqueness
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one is unique due to its imidazolone ring structure, which imparts distinct chemical and physical properties. This structure allows for versatile reactivity and the potential for diverse applications in various fields, distinguishing it from other similar compounds.
属性
分子式 |
C4H7N3O |
|---|---|
分子量 |
113.12 g/mol |
IUPAC 名称 |
4-(aminomethyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C4H7N3O/c5-1-3-2-6-4(8)7-3/h2H,1,5H2,(H2,6,7,8) |
InChI 键 |
DTNBMPQTOPIUQI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=O)N1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)
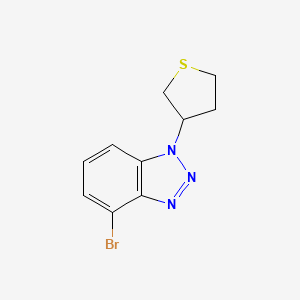
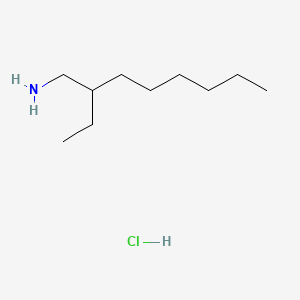
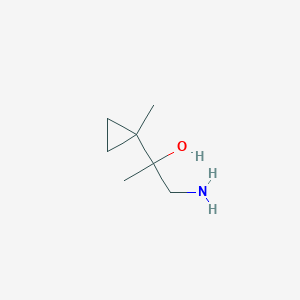
![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)
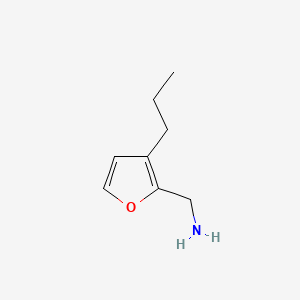
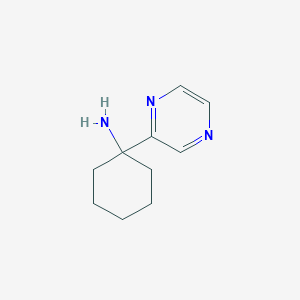
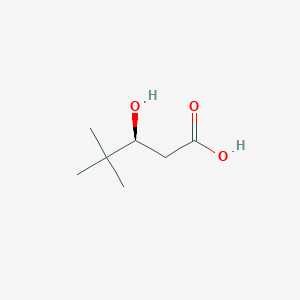
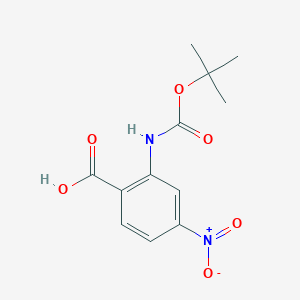
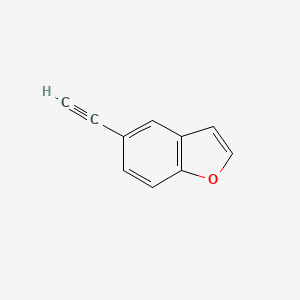
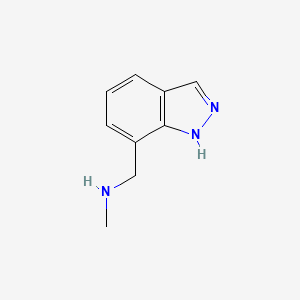
![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
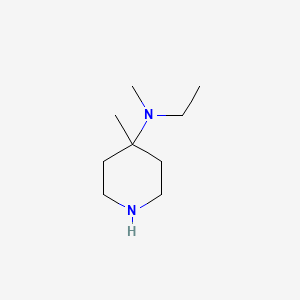
![N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)
